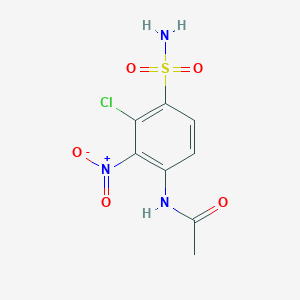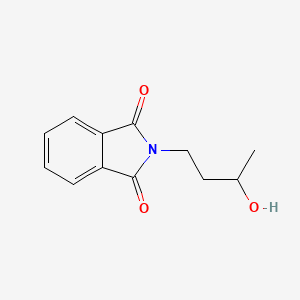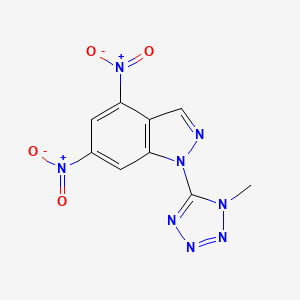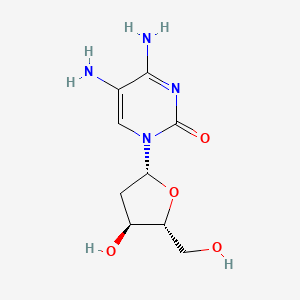
N-(3-Chloro-2-nitro-4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-2-nitro-4-sulfamoylphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro, nitro, and sulfamoyl group attached to a phenyl ring, with an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-nitro-4-sulfamoylphenyl)acetamide typically involves the reaction of 3-chloro-2-nitro-4-sulfamoylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 3-Chloro-2-nitro-4-sulfamoylaniline
Reagent: Acetic anhydride
Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures, with the use of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chloro-2-nitro-4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst
Substitution: Amines or thiols, suitable solvents (e.g., ethanol, water)
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions
Major Products Formed
Reduction: 3-Chloro-2-amino-4-sulfamoylphenylacetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 3-Chloro-2-nitro-4-sulfamoylaniline and acetic acid
Aplicaciones Científicas De Investigación
N-(3-Chloro-2-nitro-4-sulfamoylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-Chloro-2-nitro-4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The sulfamoyl group may also play a role in its biological activity by interacting with enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chloro-3-nitrophenyl)acetamide
- N-(3-Nitro-4-sulfamoylphenyl)acetamide
- N-(3-Chloro-2-nitrophenyl)acetamide
Uniqueness
N-(3-Chloro-2-nitro-4-sulfamoylphenyl)acetamide is unique due to the presence of both chloro and sulfamoyl groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
88345-66-8 |
|---|---|
Fórmula molecular |
C8H8ClN3O5S |
Peso molecular |
293.69 g/mol |
Nombre IUPAC |
N-(3-chloro-2-nitro-4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C8H8ClN3O5S/c1-4(13)11-5-2-3-6(18(10,16)17)7(9)8(5)12(14)15/h2-3H,1H3,(H,11,13)(H2,10,16,17) |
Clave InChI |
JDWXJOJBMRFGSB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C(=C(C=C1)S(=O)(=O)N)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)

![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)

![2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-](/img/structure/B14379567.png)
![1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea](/img/structure/B14379576.png)

![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL](/img/structure/B14379586.png)



![3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol](/img/structure/B14379599.png)
![4-[5-(Diaminomethylidene)furan-2(5H)-ylidene]-2-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14379604.png)
![1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14379607.png)
